molecular formula C17H17ClN2O4S B4724032 N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

Cat. No.: B4724032
M. Wt: 380.8 g/mol
InChI Key: SNNKWLGEUVMZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide, also known as CORM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CORM-3 is a carbon monoxide-releasing molecule that has been studied extensively for its potential therapeutic applications in treating various diseases.

Mechanism of Action

N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide releases carbon monoxide, which acts as a signaling molecule in the body. Carbon monoxide has been shown to have various physiological effects, including vasodilation, anti-inflammatory, and anti-oxidant properties. This compound's mechanism of action involves the release of carbon monoxide, which activates various signaling pathways in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have vasodilatory effects, leading to its potential use in treating cardiovascular diseases. This compound has been studied extensively for its potential use in treating various diseases, including cancer, cardiovascular diseases, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high yield in synthesis, its availability, and its potential therapeutic applications in treating various diseases. However, this compound has some limitations, including its potential toxicity to cells and its instability in vivo.

Future Directions

There are several future directions for the study of N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide. One potential area of research is the development of new and improved carbon monoxide-releasing molecules that are more stable and less toxic to cells. Another potential area of research is the study of this compound's potential use in treating other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to understand the mechanisms of action of this compound and its potential use in combination with other therapeutic agents.

Scientific Research Applications

N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(21)20-17(25)19-12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNKWLGEUVMZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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